molecular formula C22H18Cl2N2O6 B15011572 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate

Cat. No.: B15011572
M. Wt: 477.3 g/mol
InChI Key: YYOKGLUGXWHZBT-BRJLIKDPSA-N
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Description

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate is a complex organic compound characterized by its unique structure, which includes dichlorophenoxy and furan carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate typically involves multiple steps. The process begins with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is further reacted with an aldehyde to form the hydrazone. The final step involves the esterification of the hydrazone with furan-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis systems can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C22H18Cl2N2O6

Molecular Weight

477.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C22H18Cl2N2O6/c1-2-29-20-10-14(5-7-18(20)32-22(28)19-4-3-9-30-19)12-25-26-21(27)13-31-17-8-6-15(23)11-16(17)24/h3-12H,2,13H2,1H3,(H,26,27)/b25-12+

InChI Key

YYOKGLUGXWHZBT-BRJLIKDPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=CO3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=CO3

Origin of Product

United States

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